Thalidomide-propargyl-O-PEG3-C2-acid
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Overview
Description
Thalidomide-propargyl-O-PEG3-C2-acid is a synthetic compound that combines the properties of thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for click chemistry reactions, facilitating the conjugation of the compound to other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG3-C2-acid involves several steps:
Thalidomide Activation: Thalidomide is first activated by introducing a reactive group, such as an amine or hydroxyl group.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker, typically through an amide or ester bond formation. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Propargyl Group Introduction: The PEGylated thalidomide is further reacted with a propargyl-containing reagent, such as propargyl bromide, under basic conditions to introduce the propargyl group.
Final Acidification: The final compound is obtained by acidifying the reaction mixture to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The compound is purified using techniques such as column chromatography or recrystallization.
Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-propargyl-O-PEG3-C2-acid undergoes various chemical reactions, including:
Click Chemistry: The propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the conjugation of the compound to azide-containing molecules.
Amide Bond Formation: The compound can form stable amide bonds with other molecules, making it useful in bioconjugation.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of the propargyl group with azides.
Coupling Reagents: Such as DCC or EDC, used in the attachment of the PEG linker to thalidomide.
Major Products
PROTAC Molecules: The primary products formed from reactions involving this compound are PROTAC molecules, which are used for targeted protein degradation.
Scientific Research Applications
Thalidomide-propargyl-O-PEG3-C2-acid has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in studies involving targeted protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
The mechanism of action of Thalidomide-propargyl-O-PEG3-C2-acid involves:
Targeted Protein Degradation: The compound is used in PROTAC technology to recruit E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Molecular Targets: The primary molecular target is the cereblon protein, which is a component of the E3 ubiquitin ligase complex.
Pathways Involved: The ubiquitin-proteasome pathway is the main pathway involved in the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG4-propargyl: Similar in structure but with a different PEG linker length.
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: Contains a terminal amine group instead of a propargyl group.
Uniqueness
Propargyl Group: The presence of the propargyl group allows for unique click chemistry applications.
PEG Linker: The PEG3 linker enhances solubility and bioavailability compared to other linkers.
Properties
Molecular Formula |
C25H28N2O10 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H28N2O10/c28-20-7-6-19(23(31)26-20)27-24(32)18-5-1-3-17(22(18)25(27)33)4-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(29)30/h1,3,5,19H,6-16H2,(H,29,30)(H,26,28,31) |
InChI Key |
LQCBVVHRWBHYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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